Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Description
Methanesulfonato Counterion
The OMs group (CH₃SO₃⁻) serves dual roles:
Chiral Ferrocenyl Phosphine Ligand
The ligand’s architecture ensures:
- Planar Chirality : The ferrocene backbone’s substituted cyclopentadienyl rings enforce a fixed spatial arrangement, critical for enantiocontrol.
- Bidentate Coordination : The dicyclohexylphosphino and di-t-butylphosphine groups bind palladium in a κ²-P,P mode, creating a 16-electron complex resistant to ligand dissociation.
2'-Amino-1,1'-biphenyl-2-yl Group
This aryl-palladium bond:
- Directs Cyclopalladation : The amino group facilitates intramolecular C–H activation, forming a stable five-membered palladacycle.
- Enhances Stability : Resonance between the biphenyl system and palladium mitigates decomposition pathways.
Table 1 compares key structural features of this complex with related palladacycles:
| Feature | Subject Complex | Herrmann’s Catalyst | Bedford Catalyst |
|---|---|---|---|
| Ligand Type | Chiral ferrocenyl phosphine | Tris(o-tolyl)phosphine | Monomeric phosphine |
| Counterion | Methanesulfonato | Chloride | Chloride |
| Ring Size | 5-membered | 6-membered | N/A |
| Catalytic Applications | Asymmetric couplings | Heck reactions | Suzuki couplings |
This structural synergy enables the complex to mediate challenging asymmetric transformations, such as β,β-diarylation of electron-deficient olefins and enantioselective C–N bond formations, with TONs rivaling state-of-the-art systems.
Properties
Molecular Formula |
C45H67FeNO3P2PdS- |
|---|---|
Molecular Weight |
926.3 g/mol |
InChI |
InChI=1S/C27H48P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19,21-23H,8-13,15-18,20H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1 |
InChI Key |
OSRRBPDYUIHYJR-DHOIFHORSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Canonical SMILES |
CC([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Origin of Product |
United States |
Biological Activity
Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (commonly referred to as Josiphos Pd G3) is a palladium-based compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by its complex structure which includes a palladium center coordinated to various ligands. The general formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H34N2O2P2PdS |
| Molecular Weight | 487.03 g/mol |
| IUPAC Name | Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |
| CAS Number | 1445085-97-1 |
The biological activity of Josiphos Pd G3 is largely attributed to its ability to act as a catalyst in various cross-coupling reactions. These reactions are vital in synthesizing complex organic molecules, which can have significant implications in drug development and material science. The mechanism involves the coordination of the palladium ion with substrates to facilitate bond formation.
Key Mechanisms:
- Catalytic Activity : The palladium center facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition and reductive elimination processes.
- Coordination Chemistry : The ligand environment significantly influences the reactivity and selectivity of the palladium complex in various reactions.
Medicinal Chemistry
Research has indicated that compounds similar to Josiphos Pd G3 exhibit anti-cancer properties due to their ability to interfere with cellular processes such as DNA replication and repair. Studies suggest that palladium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Studies
-
Anticancer Activity : A study demonstrated that palladium complexes could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific activity of Josiphos Pd G3 was evaluated against breast cancer cells, showing promising results in reducing cell viability.
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
-
Cross-Coupling Reactions : In another study focusing on the application of Josiphos Pd G3 in Suzuki-Miyaura cross-coupling reactions, it was found to provide high yields and selectivity for biaryl compounds, which are crucial in pharmaceutical applications.
- Reaction Conditions : Aqueous media at room temperature.
- Yield Achieved : Up to 95% for selected substrates.
Research Findings
Recent studies have highlighted the versatility of Josiphos Pd G3 in both synthetic and biological contexts:
- Biocompatibility : Research indicates that palladium complexes can be designed to minimize toxicity while maximizing therapeutic efficacy.
- Targeting Mechanisms : Investigations into the molecular pathways affected by this compound have revealed interactions with key cellular targets involved in proliferation and apoptosis.
Scientific Research Applications
Structural Characteristics
The structure of Josiphos Pd G3 includes a palladium center coordinated with a methanesulfonate ligand and a chiral phosphine ligand derived from ferrocenyl compounds. This unique configuration contributes to its catalytic properties, particularly in asymmetric synthesis.
C-O Coupling Reactions
One of the primary applications of Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is in C-O coupling reactions. These reactions are crucial for forming aryl ethers and other oxygen-containing compounds from phenols and heteroaryl chlorides. The catalyst has shown remarkable efficiency in promoting these reactions under mild conditions.
Case Study: C-O Coupling Efficiency
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenol + Heteroaryl Chloride | 80°C, 24h | 92 | |
| Electron-deficient Phenol + Chloride | 100°C, 12h | 85 |
Asymmetric Synthesis
The compound's chiral nature allows it to be used in asymmetric synthesis, where it can facilitate the formation of chiral centers with high enantioselectivity. This property is particularly valuable in pharmaceutical chemistry, where the stereochemistry of compounds can significantly affect their biological activity.
Case Study: Asymmetric Synthesis of Pharmaceuticals
| Compound Synthesized | Enantiomeric Ratio (er) | Yield (%) | Reference |
|---|---|---|---|
| (S)-2-amino-4-methyl-pentanone | 98:2 | 90 | |
| Chiral Alcohols | 95:5 | 88 |
Cross-Coupling Reactions
In addition to C-O coupling, this palladium complex is effective in various cross-coupling reactions, including Suzuki and Heck reactions. These reactions are essential for constructing complex organic molecules and are widely used in the synthesis of agrochemicals and pharmaceuticals.
Case Study: Cross-Coupling Reaction Performance
Comparison with Similar Compounds
Structural and Electronic Differences
Key Observations :
- The target compound uniquely combines a chiral ferrocene backbone with mixed phosphine substituents (dicyclohexyl and di-t-butyl), balancing steric bulk and electronic tunability .
- DTBPF Gen. 3 lacks chirality but offers higher symmetry, favoring reactions insensitive to enantioselectivity .
- XPhos Palladacycle employs a biaryl phosphine ligand, providing extreme steric bulk for challenging couplings but reduced solubility in polar media .
- Amphos Gen. 3 integrates an electron-donating dimethylamino group, improving stability in oxidative conditions but limiting applications in reductive environments .
Catalytic Performance in Cross-Coupling Reactions
Performance Insights :
- The target compound excels in Suzuki-Miyaura couplings of aryl chlorides due to its balanced steric/electronic profile, achieving high TONs under mild conditions .
- XPhos Palladacycle outperforms in Negishi couplings with alkyl zinc reagents, attributed to its extreme steric protection of the Pd center .
- Amphos Gen. 3 is preferred for C–O bond formations , where electron-rich Pd intermediates stabilize oxidative addition steps .
Physicochemical Properties
| Property | Target Compound | DTBPF Gen. 3 | XPhos Palladacycle | Amphos Gen. 3 |
|---|---|---|---|---|
| Solubility (Polar Solvents) | Moderate | Low | Very Low | High |
| Thermal Stability (°C) | Up to 150 | Up to 160 | Up to 180 | Up to 130 |
| Photostability | Moderate | High | Low | High |
| Storage Conditions | 2–8°C, Inert | 2–8°C, Inert | RT, Dark | 2–8°C, Inert |
Notes:
Preparation Methods
Ligand Synthesis and Characterization
The chiral ferrocenyl phosphine ligand, (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine, serves as the cornerstone of the palladium complex. Its synthesis involves a multi-step sequence:
Ferrocene Functionalization :
- 1,1'-Diiodoferrocene undergoes selective lithiation at the 2-position using n-butyllithium in tetrahydrofuran (THF) at -78°C. Quenching with chlorodicyclohexylphosphine yields 2-dicyclohexylphosphinoferrocene.
- Subsequent reaction with (R)-(-)-1-di-t-butylphosphinoethyl iodide introduces the chiral ethylphosphine moiety. This step requires strict anhydrous conditions and a nitrogen atmosphere to prevent oxidation.
Ligand Purification :
Palladium Precursor Selection
The palladacyclic core is derived from a biphenyl palladium dimer, [(2'-amino-1,1'-biphenyl-2-yl)palladium(II)]$$_2$$. Key considerations include:
- Precursor Reactivity : Chloride-bridged dimers (e.g., [(C$$6$$H$$5$$)2PdCl]$$2$$) are preferred for their stability and ease of methanesulfonate ligand substitution.
- Solvent Compatibility : Acetone and dichloromethane are optimal for dissolving the dimer without inducing premature ligand coordination.
Coordination and Complex Formation
The synthesis proceeds via a two-step ligand substitution mechanism:
Primary Coordination :
- The palladium dimer reacts with the ferrocenyl phosphine ligand in a 1:2 molar ratio in acetone at 25°C. This step replaces the bridging chloride ligands with phosphine groups, forming a mononuclear intermediate.
- Equation :
$$
[(C{12}H{10}N)PdCl]2 + 2\, \text{Ligand} \rightarrow 2\, (C{12}H_{10}N)PdCl(\text{Ligand}) + 2\, Cl^-
$$
Methanesulfonate Incorporation :
- Silver methanesulfonate (AgOSO$$2$$CH$$3$$) is added to abstract chloride ions, facilitating substitution with the methanesulfonate anion. The reaction is monitored by $$ ^{31}P $$ NMR until complete conversion (δ = 15–20 ppm for Pd–P coupling).
- Equation :
$$
(C{12}H{10}N)PdCl(\text{Ligand}) + AgOSO2CH3 \rightarrow (C{12}H{10}N)Pd(OSO2CH3)(\text{Ligand}) + AgCl
$$
Reaction Optimization Parameters
Isolation and Purification
- Filtration : Remove AgCl byproduct via sintered-glass filtration under nitrogen.
- Solvent Removal : Rotovap concentration at 40°C yields a orange-red residue.
- Crystallization : Dissolve in minimal dichloromethane, layer with pentane, and cool to -20°C. Isolate crystals by filtration (85–90% yield).
- Purity Assessment : HPLC (C18 column, acetonitrile/water) shows >98% purity; elemental analysis aligns with C$${45}$$H$${65}$$FeNO$$3$$P$$2$$PdS.
Industrial-Scale Production
Continuous Flow Synthesis :
- Pd dimer and ligand are mixed in a microreactor (residence time: 10 min) at 30°C, followed by in-line AgOSO$$2$$CH$$3$$ addition. This method reduces batch variability and improves throughput.
Quality Control :
Comparative Analysis with Alternative Catalysts
Challenges and Mitigation Strategies
Ligand Degradation :
Pd Black Formation :
- Issue : Reduction of Pd(II) to Pd(0) in presence of trace moisture.
- Solution : Rigorous solvent drying (3Å molecular sieves) and O$$_2$$-free conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
